molecular formula C10H10BrNOS B3237622 2-(2-bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 139331-19-4

2-(2-bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B3237622
CAS No.: 139331-19-4
M. Wt: 272.16 g/mol
InChI Key: WRCXYTDZMOOWSK-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one is an organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by the presence of a bromoethyl group attached to the benzothiazine ring, which imparts unique chemical properties and reactivity. Benzothiazine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the reaction of 2-mercaptobenzothiazole with 2-bromoethanol under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The choice of reagents and solvents may also be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. Reaction conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and the reactions are often carried out at elevated temperatures to facilitate the reaction .

Major Products

The major products formed from these reactions include substituted benzothiazine derivatives, sulfoxides, sulfones, and fused ring systems. These products are of interest due to their potential biological activities and applications in medicinal chemistry .

Scientific Research Applications

2-(2-Bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes . The compound’s ability to form covalent bonds with biomolecules makes it a valuable tool in chemical biology and drug discovery .

Properties

IUPAC Name

2-(2-bromoethyl)-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNOS/c11-6-5-9-10(13)12-7-3-1-2-4-8(7)14-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCXYTDZMOOWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4.6 g of 2-aminothiophenol in 50 ml of dimethylformamide was added dropwise 9.55 g of methyl 2,4-dibromobutyrate with stirring at room temperature. After stirring one hour, the reaction mixture was poured into water to give crystals of 2-(2-bromoethyl)-2H-1,4-benzothiazin-3(4H)-one. The crystals were collected by filtration and washed with water, n-hexane and cold methanol. The yield was 6.32 g (63.3%). Recrystallization from ethyl acetate gave prisms, m.p. 151°-152° C.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one
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2-(2-bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one
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2-(2-bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one
Reactant of Route 4
2-(2-bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one
Reactant of Route 5
2-(2-bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one
Reactant of Route 6
2-(2-bromoethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one

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